molecular formula C27H25ClN2O2S2 B11176621 (4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

Cat. No.: B11176621
M. Wt: 509.1 g/mol
InChI Key: WQMYOPIUDHLKGZ-UHFFFAOYSA-N
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Description

The compound “(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorophenyl group, an ethyloxy group, and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine” can be achieved through a multi-step process:

    Formation of the chlorophenylmethyl ether: The reaction between 4-chlorobenzyl chloride and phenol in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

    Synthesis of the dithioloquinoline core: This involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a diketone under acidic conditions.

    Coupling of the two fragments: The final step involves the coupling of the chlorophenylmethyl ether with the dithioloquinoline core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The ethyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas over palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may serve as a probe for studying enzyme interactions or as a ligand for receptor binding studies. Its structural features could make it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(methyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
  • (4-(((4-bromophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

Uniqueness

The uniqueness of “(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine” lies in its specific combination of functional groups and structural features. This combination can result in unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H25ClN2O2S2

Molecular Weight

509.1 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C27H25ClN2O2S2/c1-4-31-21-13-14-23-22(15-21)24-25(27(2,3)30-23)33-34-26(24)29-19-9-11-20(12-10-19)32-16-17-5-7-18(28)8-6-17/h5-15,30H,4,16H2,1-3H3

InChI Key

WQMYOPIUDHLKGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS3)(C)C

Origin of Product

United States

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